molecular formula C18H20FNO2 B13418410 N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine

N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine

Cat. No.: B13418410
M. Wt: 301.4 g/mol
InChI Key: NGWRTXDUMKGMIF-ONEGZZNKSA-N
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Description

N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine is a synthetic organic compound characterized by the presence of a dimethoxyphenyl group, a propenyl chain, and a fluorobenzenemethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine typically involves the following steps:

    Formation of the Propenyl Chain: The propenyl chain can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic ring reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Fluorobenzenemethanamine Moiety: The final step involves the nucleophilic substitution reaction where the fluorobenzenemethanamine is attached to the propenyl chain.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Hydroxylated, cyanated, or aminated derivatives

Scientific Research Applications

N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3,4-Dimethoxyphenyl)acrylic acid
  • Benzoic acid, 2-[[(2z)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-3-hydroxy-
  • 3,4-Dimethoxyphenylethylamine

Uniqueness

N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine is unique due to the presence of the fluorobenzenemethanamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential effects.

Properties

Molecular Formula

C18H20FNO2

Molecular Weight

301.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C18H20FNO2/c1-21-17-10-7-14(12-18(17)22-2)4-3-11-20-13-15-5-8-16(19)9-6-15/h3-10,12,20H,11,13H2,1-2H3/b4-3+

InChI Key

NGWRTXDUMKGMIF-ONEGZZNKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/CNCC2=CC=C(C=C2)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CCNCC2=CC=C(C=C2)F)OC

Origin of Product

United States

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